N-(6-methylpyridin-2-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide
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Overview
Description
N-(6-methylpyridin-2-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoxaline core with a pyridine ring and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 6-methylpyridin-2-amine with a suitable quinoxaline derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-(6-methylpyridin-2-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce tetrahydroquinoxaline derivatives .
Scientific Research Applications
N-(6-methylpyridin-2-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in signal transduction, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-(6-methylpyridin-2-yl)oxazolo[5,4-f][1,10]phenanthroline: This compound shares a similar pyridine ring but has a different core structure.
N-(6-methylpyridin-2-yl)-N-(pyridin-4-yl)quinazolin-4-amine: This compound also features a pyridine ring but is part of the quinazoline family.
Uniqueness
N-(6-methylpyridin-2-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its quinoxaline core and pyridine ring make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
883469-73-6 |
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Molecular Formula |
C15H12N4O3 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
N-(6-methylpyridin-2-yl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide |
InChI |
InChI=1S/C15H12N4O3/c1-8-3-2-4-12(16-8)19-13(20)9-5-6-10-11(7-9)18-15(22)14(21)17-10/h2-7H,1H3,(H,17,21)(H,18,22)(H,16,19,20) |
InChI Key |
GWOKTMNBJCMWOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3 |
solubility |
17.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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